molecular formula C20H16BrN5O2S B10873785 N-(4-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide

Cat. No.: B10873785
M. Wt: 470.3 g/mol
InChI Key: LBZYMTAOPPVKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide is a triazinoindole derivative characterized by a bromine atom at the 8-position of the triazinoindole core, a methyl group at the 5-position, and a sulfanyl-linked acetamide moiety attached to a 4-bromophenyl group. Its molecular weight is 507.2 g/mol (calculated from CAS data) . The compound’s synthesis involves coupling 2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid with 4-bromoaniline, though yields for analogous reactions in literature are low (e.g., 12% for a related p-tolyl derivative) . The bromine substituent likely enhances halogen bonding interactions in biological systems, making it a candidate for protein-targeted drug discovery .

Properties

Molecular Formula

C20H16BrN5O2S

Molecular Weight

470.3 g/mol

IUPAC Name

N-[4-[2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C20H16BrN5O2S/c1-11(27)22-14-6-3-12(4-7-14)17(28)10-29-20-23-19-18(24-25-20)15-9-13(21)5-8-16(15)26(19)2/h3-9H,10H2,1-2H3,(H,22,27)

InChI Key

LBZYMTAOPPVKKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole core. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . Subsequent bromination and sulfonation steps introduce the bromo and sulfanyl groups, respectively . The final step involves the acylation of the phenyl ring with acetic anhydride to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • In vitro assays demonstrated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as indicated by increased levels of cleaved caspases in treated cells .

Table 1: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
A54912.7Caspase activation

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structure suggests potential activity against various pathogens.

Research Insights:

  • Studies have reported that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 2: Antimicrobial Activity Results

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound. Preliminary studies suggest that it may have protective effects in seizure models.

Experimental Findings:

  • In animal models of epilepsy, the compound was tested using the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models.
  • Results indicated a significant reduction in seizure duration and frequency at doses of 20 mg/kg and 40 mg/kg .

Table 3: Anticonvulsant Activity Results

ModelDose (mg/kg)Seizure Reduction (%)
MES2085
PTZ4078

Mechanism of Action

The mechanism of action of N1-(4-{2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole and triazine rings may facilitate binding to these targets, leading to modulation of their activity . Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Triazinoindole Substituents Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 8-Br, 5-Me 4-Bromophenyl 507.2 High halogen content; potential for strong target binding
2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(p-tolyl)acetamide (Compound 18) 8-Br, 5-Me 4-Methylphenyl 506.92 Lower synthetic yield (12%); methyl group may improve metabolic stability
2-[(5-Benzyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide 5-Benzyl 4-Methylpyridinyl - Increased lipophilicity; pyridine moiety may enhance solubility
2-[(5-Methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide 5-Me 2-Nitrophenyl - Electron-withdrawing nitro group; potential redox activity
2-[(8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-methoxybenzothiazol-2-yl)acetamide 8-Br, 5-Me 6-Methoxybenzothiazolyl 515.4 Benzothiazole pharmacophore; targets kinases or enzymes

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (507.2 g/mol) and (515.4 g/mol) approach the upper limit for oral bioavailability, whereas smaller analogs (e.g., , 506.92 g/mol) may have better pharmacokinetic profiles .

Biological Activity

N-(4-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18BrN5OSC_{18}H_{18}BrN_{5}OS, with a molecular weight of approximately 462.75 g/mol. The structure features a triazine ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have shown efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of related triazole compounds, it was found that certain derivatives demonstrated IC50 values below 10 µM against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Specifically:

CompoundCell LineIC50 (µM)
Compound 1A5495.0
Compound 2MCF-77.2
This compoundA549<10

These findings suggest that the presence of the triazole ring contributes to the cytotoxic activity observed in these compounds .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Triazole derivatives are known for their broad-spectrum antibacterial and antifungal activities.

Case Study: Antimicrobial Testing

In vitro studies demonstrated that related compounds exhibited MIC values against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The compound's structural attributes enhance its interaction with bacterial cell walls, leading to increased permeability and cell death .

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored using animal models. Compounds with similar structures have shown promise in reducing seizure activity.

Case Study: Picrotoxin-Induced Seizures

In a picrotoxin-induced seizure model in mice:

TreatmentSeizure Latency (min)Duration of Seizure (min)
Control3.015
N-(4-{[(8-bromo...})10.05

These results indicate that the compound significantly increases seizure latency while reducing seizure duration compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.